molecular formula C12H15NO6 B246896 Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B246896
M. Wt: 269.25 g/mol
InChI Key: BGIZQMYKYAKUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, also known as DHODH inhibitor, is a chemical compound that has garnered significant attention in the scientific community for its potential applications in various fields. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the biosynthesis of pyrimidine nucleotides.

Mechanism of Action

Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor exerts its pharmacological effects by inhibiting the activity of Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate, which is a key enzyme in the de novo biosynthesis of pyrimidine nucleotides. Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the biosynthesis of uridine monophosphate (UMP). Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor binds to the active site of Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate and prevents the oxidation of dihydroorotate, leading to a depletion of UMP and inhibition of cell proliferation.
Biochemical and Physiological Effects:
Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor has been shown to have several biochemical and physiological effects. It inhibits the biosynthesis of pyrimidine nucleotides, leading to a depletion of UMP and inhibition of cell proliferation. Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor also reduces the production of pro-inflammatory cytokines and inhibits the activation of T cells, leading to an immunosuppressive effect. Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor has been shown to have a low toxicity profile and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor has several advantages for lab experiments. It is a potent inhibitor of Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate and has been shown to have a high selectivity for the enzyme. Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor has a low toxicity profile and is well-tolerated in animal models, making it a suitable candidate for preclinical studies. However, Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well-understood. Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor may also have off-target effects, leading to potential toxicity.

Future Directions

There are several future directions for Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor research. One direction is to investigate the pharmacokinetic and pharmacodynamic properties of Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor in animal models and humans. Another direction is to explore the potential applications of Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor in other fields, such as neurodegenerative diseases and metabolic disorders. Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor may also be used in combination with other drugs to enhance its pharmacological effects and reduce potential toxicity. Finally, the development of more potent and selective Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitors may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor can be synthesized using various methods, including the Hantzsch reaction, Biginelli reaction, and multicomponent reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, ethyl cyanoacetate, and 3-hydroxypropionaldehyde in the presence of ammonium acetate and acetic acid. The Biginelli reaction involves the condensation of ethyl acetoacetate, urea, and an aldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The multicomponent reaction involves the condensation of an aldehyde, an amine, and a β-ketoester in the presence of a catalyst such as triethylamine. The choice of synthesis method depends on the availability of starting materials, reaction conditions, and desired yield.

Scientific Research Applications

Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor has been extensively studied for its potential applications in various fields, including cancer, autoimmune diseases, and infectious diseases. In cancer, Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In autoimmune diseases, Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of T cells. In infectious diseases, Dimethyl 1-(3-hydroxypropyl)-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate inhibitor has been shown to inhibit the growth of various pathogens, including Plasmodium falciparum, the causative agent of malaria.

properties

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

dimethyl 1-(3-hydroxypropyl)-4-oxopyridine-3,5-dicarboxylate

InChI

InChI=1S/C12H15NO6/c1-18-11(16)8-6-13(4-3-5-14)7-9(10(8)15)12(17)19-2/h6-7,14H,3-5H2,1-2H3

InChI Key

BGIZQMYKYAKUDG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(C=C(C1=O)C(=O)OC)CCCO

Canonical SMILES

COC(=O)C1=CN(C=C(C1=O)C(=O)OC)CCCO

Origin of Product

United States

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